Vanilpyruvic acid

Description

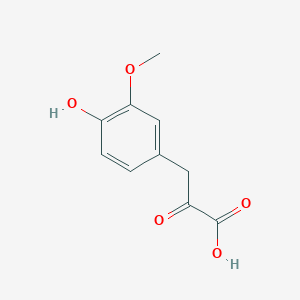

Structure

3D Structure

Properties

IUPAC Name |

3-(4-hydroxy-3-methoxyphenyl)-2-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-15-9-5-6(2-3-7(9)11)4-8(12)10(13)14/h2-3,5,11H,4H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGQHQTMRZPHIBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(=O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10148407 | |

| Record name | Vanilpyruvic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10148407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Vanilpyruvic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011714 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1081-71-6 | |

| Record name | Vanilpyruvic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1081-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vanilpyruvic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001081716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1081-71-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302091 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Vanilpyruvic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10148407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-3-methoxyphenylpyruvic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VANILPYRUVIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VS94VB17BP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Vanilpyruvic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011714 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Vanilpyruvic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Vanilpyruvic acid (VPA), a catecholamine metabolite. The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and visual representations of key concepts.

Core Physicochemical Properties

This compound, also known as 3-(4-hydroxy-3-methoxyphenyl)-2-oxopropanoic acid, is an organic compound with the chemical formula C10H10O5.[1][2][3] It is classified as a phenylpyruvic acid derivative. In its solid state, it typically appears as a white to off-white crystalline substance.[1][4]

The following table summarizes the key physicochemical properties of this compound. It is important to note that many of these values are predicted through computational models, as extensive experimental data is not widely available.

| Property | Value | Source Type | Reference(s) |

| Identifiers | |||

| IUPAC Name | 3-(4-hydroxy-3-methoxyphenyl)-2-oxopropanoic acid | - | [1] |

| CAS Number | 1081-71-6 | - | [1][2][4] |

| Molecular Formula | C10H10O5 | - | [1][2][3] |

| Molecular Weight | |||

| Average Molecular Weight | 210.18 g/mol | Experimental | [1][2][3] |

| Monoisotopic Weight | 210.05282343 Da | Computed | [1] |

| Solubility | |||

| Water Solubility | 1.3 g/L | Predicted | |

| DMSO Solubility | ≥ 27 mg/mL (128.46 mM) | Experimental | [5][6] |

| Partition Coefficients | |||

| LogP (Octanol/Water) | 1.36 - 1.44 | Predicted | |

| LogS (Aqueous Solubility) | -2.2 | Predicted | |

| Acidity | |||

| pKa (Strongest Acidic) | 2.73 | Predicted | |

| pKa (Strongest Basic) | -4.9 | Predicted | |

| Structural Properties | |||

| Polar Surface Area | 83.83 Ų | Predicted | |

| Hydrogen Bond Donor Count | 2 | Predicted | |

| Hydrogen Bond Acceptor Count | 5 | Predicted | |

| Rotatable Bond Count | 4 | Predicted | |

| Physical Properties | |||

| Physical Description | Solid | Experimental | [1][2] |

| Boiling Point | Not Available | - | |

| Melting Point | Not Available | - |

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of this compound are not extensively published. However, standard methodologies can be applied.

The shake-flask method is a common technique for determining the solubility of a compound in a specific solvent.

-

Preparation : Add an excess amount of solid this compound to a known volume of the solvent (e.g., water, DMSO) in a sealed, thermostatted container.

-

Equilibration : Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. For poorly soluble compounds, sonication or gentle heating may be applied initially to aid dispersion.[5][6]

-

Phase Separation : Cease agitation and allow the undissolved solid to settle. Centrifugation is recommended to ensure a clear separation of the solid and liquid phases.

-

Quantification : Carefully extract an aliquot of the clear, saturated supernatant. Analyze the concentration of this compound in the aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation : The solubility is calculated from the measured concentration in the saturated solution.

Spectral data provides crucial information about the chemical structure and purity of a compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are used to elucidate the carbon-hydrogen framework of the molecule. The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆), and the spectrum is acquired on an NMR spectrometer.[1]

-

Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation. A sample can be analyzed as a solid (e.g., using KBr pellet) or in a suitable solvent.[1]

-

Mass Spectrometry (MS) : MS provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and aiding in structural identification. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.[1]

-

UV-Visible Spectroscopy : This technique measures the absorption of ultraviolet and visible light by the compound, which is related to its electronic transitions. It is often used for quantitative analysis.

Biological Context and Relationships

This compound is a metabolite involved in catecholamine metabolism.[2][6] Catecholamines, such as dopamine, norepinephrine, and epinephrine, are crucial neurotransmitters and hormones. The metabolic pathway of these compounds is complex, and the presence of metabolites like this compound can be significant. For instance, elevated levels of certain metabolites are associated with inborn metabolic disorders like aromatic L-amino acid decarboxylase deficiency.

The structural identifiers provide a standardized way to reference this compound in chemical databases and literature.

References

- 1. This compound | C10H10O5 | CID 14124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. CAS 1081-71-6: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound | Biochemical reagent | TargetMol [targetmol.com]

- 6. glpbio.com [glpbio.com]

Synthesis of Vanilpyruvic Acid from Vanillin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanilpyruvic acid (3-(4-hydroxy-3-methoxyphenyl)-2-oxopropanoic acid) is a keto acid of significant interest in biochemical and pharmaceutical research due to its structural relation to biologically active compounds. Its synthesis from the readily available bio-based platform chemical, vanillin, presents an important pathway for the production of this valuable molecule. This technical guide provides an in-depth overview of the primary chemical synthesis route for this compound from vanillin, focusing on the Erlenmeyer-Plöchl reaction. Detailed experimental protocols, based on established chemical principles, are presented, alongside a summary of the key reaction parameters. This document aims to serve as a comprehensive resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is an organic compound featuring a phenylpyruvic acid core substituted with hydroxyl and methoxy groups, inheriting its aromatic structure from vanillin. This structure imparts potential biological activities, making it a target for investigation in various therapeutic areas. The synthesis of this compound from vanillin, a major component of natural vanilla extract and a byproduct of the paper industry, offers a sustainable and economically viable route to this important keto acid.

The most historically referenced method for this transformation is a two-step process based on the Erlenmeyer-Plöchl synthesis. This reaction first involves the condensation of an aldehyde (vanillin) with an N-acylglycine (such as hippuric acid or N-acetylglycine) to form an intermediate known as an azlactone. Subsequent hydrolysis of this azlactone yields the desired α-keto acid.

Chemical Synthesis Pathway: The Erlenmeyer-Plöchl Reaction

The synthesis of this compound from vanillin via the Erlenmeyer-Plöchl reaction proceeds in two main stages:

-

Azlactone Formation: Vanillin is condensed with an N-acylglycine, typically hippuric acid or N-acetylglycine, in the presence of a dehydrating agent like acetic anhydride and a base catalyst, usually sodium acetate. This reaction forms the corresponding azlactone, specifically 4-(4-acetoxy-3-methoxybenzylidene)-2-phenyloxazol-5(4H)-one (when using hippuric acid and accounting for the acetylation of the phenolic hydroxyl group of vanillin by acetic anhydride).

-

Hydrolysis to this compound: The azlactone intermediate is then subjected to hydrolysis under relatively harsh conditions to yield this compound. This step cleaves both the ester and the amide bonds within the azlactone ring structure.

The overall logical workflow of this synthesis is depicted below.

Experimental Protocols

The following protocols are based on the general procedures for the Erlenmeyer-Plöchl synthesis and subsequent hydrolysis, adapted for the specific reactants.

Step 1: Synthesis of 4-(4-acetoxy-3-methoxybenzylidene)-2-phenyloxazol-5(4H)-one (Azlactone Intermediate)

Materials:

-

Vanillin

-

Hippuric acid

-

Anhydrous sodium acetate

-

Acetic anhydride

-

Ethanol

Procedure:

-

A mixture of vanillin, hippuric acid, and anhydrous sodium acetate in a molar ratio of approximately 1:1.2:1 is prepared in a round-bottom flask.

-

Acetic anhydride, in a molar excess (e.g., 2-3 equivalents relative to vanillin), is added to the flask.

-

The reaction mixture is heated, typically in a water bath or oil bath at around 100°C, with stirring for a period of 1 to 2 hours.

-

After heating, the reaction mixture is cooled to room temperature, and then further cooled in an ice bath.

-

Cold ethanol is added to the cooled mixture to precipitate the azlactone product.

-

The precipitate is collected by vacuum filtration, washed with cold ethanol and then with hot water to remove unreacted starting materials and byproducts.

-

The crude azlactone can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Step 2: Hydrolysis of the Azlactone Intermediate to this compound

Materials:

-

4-(4-acetoxy-3-methoxybenzylidene)-2-phenyloxazol-5(4H)-one

-

Sodium hydroxide (NaOH) solution (e.g., 3 N)

-

Hydrochloric acid (HCl) for acidification

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

The synthesized azlactone is suspended in an aqueous solution of sodium hydroxide (e.g., 3 N).

-

The mixture is heated under reflux for several hours. The progress of the hydrolysis can be monitored by thin-layer chromatography. This "drastic treatment" is necessary to cleave both the ester and amide functionalities.

-

After the hydrolysis is complete, the reaction mixture is cooled to room temperature.

-

The cooled solution is acidified with hydrochloric acid to a pH of approximately 1-2. This will protonate the carboxylate and phenolic hydroxyl groups, causing the this compound to precipitate.

-

The aqueous mixture is then extracted with an organic solvent like diethyl ether or ethyl acetate.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude this compound.

-

Further purification can be achieved by recrystallization.

The signaling pathway for this two-step chemical transformation is illustrated in the diagram below.

Quantitative Data and Reaction Parameters

Quantitative data for the specific synthesis of this compound from vanillin is not extensively reported in the literature. However, based on the general yields of Erlenmeyer-Plöchl reactions and subsequent hydrolyses, the following table summarizes the expected parameters and potential yields. It is important to note that these values are estimates and would require experimental optimization.

| Parameter | Step 1: Azlactone Formation | Step 2: Hydrolysis | Overall (Estimated) |

| Reactant Molar Ratios | Vanillin:Hippuric Acid:NaOAc (approx. 1:1.2:1) | - | - |

| Key Reagents | Acetic Anhydride | 3 N NaOH, HCl | - |

| Temperature | ~100 °C | Reflux | - |

| Reaction Time | 1-2 hours | Several hours | - |

| Typical Yield | Moderate to High (60-90%) | Moderate to High (50-80%) | 30-72% |

Alternative Condensation Partners

While hippuric acid is commonly cited, other N-acylglycines or related compounds can also be used in the first step of the synthesis.

-

N-Acetylglycine: Can be used in place of hippuric acid, which may be more economical. The general reaction principle remains the same.

-

Hydantoin and 2-Thiohydantoin: These five-membered heterocyclic compounds can also condense with aldehydes like vanillin. Subsequent hydrolysis of the condensation product would be required to yield the α-keto acid. The conditions for this hydrolysis may differ from those for the azlactone.

Conclusion

The synthesis of this compound from vanillin is a feasible process, primarily achieved through the Erlenmeyer-Plöchl reaction followed by hydrolysis. This technical guide outlines the fundamental principles and provides a framework for the experimental execution of this synthesis. While specific quantitative data for this exact transformation is scarce in publicly available literature, the provided protocols, based on well-established analogous reactions, offer a solid starting point for researchers. Further optimization of reaction conditions, particularly for the hydrolysis step, would be crucial to maximize the yield and purity of the final product. The use of vanillin as a renewable starting material makes this synthetic route attractive for the sustainable production of this compound for applications in the pharmaceutical and life sciences sectors.

Vanilpyruvic Acid: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanilpyruvic acid, a keto acid structurally related to vanillin, is a molecule of interest due to its potential role as a biosynthetic precursor and its presence as a metabolite in biological systems. While its direct isolation from natural sources is not extensively documented, its structural similarity to key compounds in the phenylpropanoid pathway suggests its presence in plants known for producing vanillin and related phenolics. This technical guide provides a comprehensive overview of the probable natural sources of this compound, a plausible biosynthetic pathway, and detailed, adaptable protocols for its extraction, isolation, and quantification from plant matrices. The methodologies presented are based on established analytical techniques for related compounds, offering a robust framework for researchers entering this area of study.

Natural Sources and Biosynthesis

Direct evidence for the widespread natural occurrence and concentration of this compound in specific plant species is currently limited in scientific literature. However, based on its chemical structure and relationship to other well-characterized phenylpropanoids, its presence can be inferred in plants that synthesize vanillin and its precursors.

1.1. Probable Natural Sources

The most probable natural source of this compound is the cured bean of the vanilla orchid, Vanilla planifolia . This plant is rich in vanillin, vanillic acid, and other related phenolic compounds, all of which are biosynthetically linked. Other potential, though unconfirmed, sources could include plants that produce significant amounts of ferulic acid, a likely precursor.

1.2. Hypothetical Biosynthetic Pathway

This compound is likely synthesized via the phenylpropanoid pathway, a major route for the production of a wide array of plant secondary metabolites. The proposed pathway, originating from the amino acid L-phenylalanine, is outlined below.

This pathway illustrates the conversion of L-phenylalanine through a series of enzymatic steps to ferulic acid, a key intermediate. It is hypothesized that this compound may be formed from ferulic acid through a side reaction or an alternative enzymatic conversion.

Isolation and Purification from Plant Material

The following is a generalized protocol for the extraction and isolation of this compound from a plant matrix such as cured vanilla beans. This protocol is adaptable and may require optimization depending on the specific plant material.

2.1. Experimental Protocol: Extraction and Solid-Phase Extraction (SPE) Cleanup

-

Sample Preparation:

-

Cryogenically grind cured vanilla beans to a fine powder using a mortar and pestle with liquid nitrogen.

-

Lyophilize the powder to remove residual water.

-

-

Solvent Extraction:

-

Suspend the dried powder in 80% methanol (v/v) at a ratio of 1:10 (w/v).

-

Sonicate the suspension for 30 minutes in an ultrasonic bath.

-

Macerate for 24 hours at 4°C with constant agitation.

-

Centrifuge the mixture at 4000 x g for 15 minutes and collect the supernatant.

-

Repeat the extraction process on the pellet twice more, pooling the supernatants.

-

Filter the pooled supernatant through a 0.45 µm PTFE filter.

-

-

Solvent Evaporation:

-

Concentrate the filtered extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C until the methanol is removed.

-

-

Solid-Phase Extraction (SPE) for Fractionation:

-

Condition a C18 SPE cartridge by sequentially passing methanol and then deionized water.

-

Load the aqueous extract onto the conditioned SPE cartridge.

-

Wash the cartridge with deionized water to remove highly polar impurities.

-

Elute the fraction containing phenolic acids with a step gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).

-

Collect the fractions and analyze each for the presence of this compound using HPLC-UV or LC-MS.

-

-

Further Purification (Preparative HPLC):

-

Pool the fractions containing this compound.

-

Concentrate the pooled fractions under vacuum.

-

Perform preparative High-Performance Liquid Chromatography (HPLC) on the concentrated fraction using a C18 column and a suitable mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to isolate pure this compound.

-

Quantitative Analysis

Accurate quantification of this compound in plant extracts requires a sensitive and selective analytical method. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the recommended technique.

3.1. Experimental Protocol: LC-MS/MS Quantification

-

Sample Preparation and Extraction:

-

Prepare the plant extract as described in the isolation protocol (steps 1 and 2).

-

For quantitative analysis, a smaller sample size can be used.

-

After filtration, the extract can be diluted with the initial mobile phase conditions for LC-MS/MS analysis.

-

-

LC-MS/MS Instrumentation and Conditions:

-

Chromatographic System: A high-performance liquid chromatography system.

-

Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A suitable gradient to separate this compound from other matrix components.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Negative ion mode is typically suitable for phenolic acids.

-

MRM Transitions: Specific Multiple Reaction Monitoring (MRM) transitions for this compound (precursor ion -> product ion) need to be determined by infusing a standard solution.

-

-

Quantification:

-

Prepare a calibration curve using a certified standard of this compound in a matrix-matched solution to account for matrix effects.

-

Spike a known amount of a suitable internal standard (e.g., a stable isotope-labeled version of this compound or a structurally similar compound not present in the sample) into both the standards and the samples before extraction to correct for extraction losses and instrumental variability.

-

Calculate the concentration of this compound in the original plant material based on the calibration curve.

-

Quantitative Data Summary

As of the writing of this guide, there is a notable lack of published quantitative data for this compound in natural plant sources. The table below outlines the key parameters that would be determined using the proposed analytical methodology.

| Parameter | Description | Proposed Analytical Method |

| Concentration in Plant Material | The amount of this compound per unit of dry weight of the plant material (e.g., in µg/g). | LC-MS/MS |

| Extraction Efficiency | The percentage of this compound recovered from the plant matrix during the extraction process. | Determined by comparing the amount in the extract to a spiked sample. |

| Limit of Detection (LOD) | The lowest concentration of this compound that can be reliably detected by the analytical instrument. | Calculated from the standard deviation of the response and the slope of the calibration curve. |

| Limit of Quantification (LOQ) | The lowest concentration of this compound that can be quantitatively determined with acceptable precision and accuracy. | Determined based on signal-to-noise ratio or the standard deviation of the response. |

Conclusion

While this compound remains a relatively understudied compound in the context of its natural occurrence in plants, its biosynthetic relationship with key flavor and aroma compounds of vanilla suggests that it is a viable target for isolation and characterization. The protocols and pathways detailed in this guide provide a robust starting point for researchers to explore the presence of this compound in Vanilla planifolia and other potential plant sources. The application of modern analytical techniques, particularly LC-MS/MS, will be crucial in elucidating its natural distribution and concentration, paving the way for further research into its biological activities and potential applications.

Spectroscopic Profile of Vanilpyruvic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanilpyruvic acid (3-(4-hydroxy-3-methoxyphenyl)-2-oxopropanoic acid) is a phenolic compound and a human urinary metabolite.[1] Its presence has been linked to the inborn metabolic disorder aromatic L-amino acid decarboxylase deficiency. Despite its clinical relevance, a comprehensive public repository of its experimental spectroscopic data is notably scarce. This guide aims to provide an in-depth technical overview of the expected spectroscopic characteristics of this compound, based on predicted data and analysis of structurally related compounds. This information is crucial for researchers involved in its synthesis, identification, and characterization in biological matrices.

Chemical Structure

IUPAC Name: 3-(4-hydroxy-3-methoxyphenyl)-2-oxopropanoic acid[1]

Molecular Formula: C₁₀H₁₀O₅

Molecular Weight: 210.18 g/mol [1]

Structure:

Mass Spectrometry Data

While experimental mass spectra for this compound are not widely available, predicted data provides valuable insights for its identification.

| Mass Spectrometry Data (Predicted) | |

| Monoisotopic Mass | 210.05282343 Da |

| Predicted GC-MS Spectrum (2 TMS) | splash10-00ri-9432000000-3d55712bbfe9bdc7e323 |

| Predicted LC-MS/MS Spectrum (10V, Positive) | splash10-029f-0930000000-79860b8c616f4618d363 |

| Predicted LC-MS/MS Spectrum (20V, Positive) | splash10-029f-0930000000-79860b8c616f4618d363 |

| Predicted LC-MS/MS Spectrum (40V, Positive) | splash10-029f-0930000000-79860b8c616f4618d363 |

| InChIKey | YGQHQTMRZPHIBB-UHFFFAOYSA-N |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Ar-H (on C2) | ~7.0 | d | |

| Ar-H (on C5) | ~6.8 | d | |

| Ar-H (on C6) | ~6.9 | dd | |

| -CH₂- | ~4.0 | s | |

| -OCH₃ | ~3.9 | s | |

| -OH (phenolic) | ~5.8 | s (broad) | Exchangeable with D₂O |

| -COOH | ~9-10 | s (broad) | Exchangeable with D₂O |

Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C=O (keto) | ~195 | |

| C=O (carboxyl) | ~170 | |

| C1 | ~125 | |

| C2 | ~115 | |

| C3 | ~148 | |

| C4 | ~145 | |

| C5 | ~116 | |

| C6 | ~123 | |

| -CH₂- | ~40 | |

| -OCH₃ | ~56 |

Infrared (IR) Spectroscopy

Experimental IR spectra of this compound are not readily found. The expected characteristic absorption bands can be inferred from the functional groups present in the molecule and by comparison with related compounds like vanillic acid.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration |

| O-H (phenolic) | 3500-3300 | Stretching (broad) |

| O-H (carboxylic acid) | 3300-2500 | Stretching (very broad) |

| C-H (aromatic) | 3100-3000 | Stretching |

| C-H (aliphatic) | 3000-2850 | Stretching |

| C=O (keto) | 1720-1700 | Stretching |

| C=O (carboxylic acid) | 1710-1680 | Stretching |

| C=C (aromatic) | 1600-1450 | Stretching |

| C-O (ether) | 1275-1200 (asym), 1075-1020 (sym) | Stretching |

| O-H (bend) | 1440-1395 | Bending |

| C-O (carboxylic acid) | 1320-1210 | Stretching |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with appropriate pH adjustment). The choice of solvent will depend on the solubility of the compound and the desired exchange of labile protons.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

Process the data with appropriate phasing and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters: 1024 or more scans (due to the low natural abundance of ¹³C), relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.

-

Process the data with appropriate phasing and baseline correction.

-

-

2D NMR (Optional but Recommended): Acquire 2D NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to aid in the unambiguous assignment of proton and carbon signals.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of finely ground this compound (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Press the mixture into a transparent pellet using a hydraulic press.

-

Solid State (ATR): Place a small amount of the solid sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the beam path and record the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or water).

-

Instrumentation:

-

For Electrospray Ionization (ESI-MS): Use a mass spectrometer equipped with an ESI source, often coupled to a liquid chromatograph (LC-MS) for separation prior to analysis.

-

For Gas Chromatography-Mass Spectrometry (GC-MS): The sample may require derivatization (e.g., silylation) to increase its volatility.

-

-

Data Acquisition:

-

ESI-MS: Infuse the sample solution directly into the ESI source or inject it into an LC system. Acquire mass spectra in both positive and negative ion modes over a suitable mass range (e.g., m/z 50-500).

-

GC-MS: Inject the derivatized sample into the GC. The separated components will be introduced into the mass spectrometer for ionization (typically by electron impact, EI) and analysis.

-

Tandem MS (MS/MS): For structural elucidation, perform fragmentation analysis by selecting the precursor ion of interest and subjecting it to collision-induced dissociation (CID) to obtain a product ion spectrum.

-

Logical and Metabolic Workflows

Caption: A logical workflow for the spectroscopic analysis and structure confirmation of a compound like this compound.

Caption: The metabolic context of this compound in relation to Aromatic L-Amino Acid Decarboxylase (AADC) deficiency.

References

An In-depth Technical Guide to the Chemical Reactivity and Functional Groups of Vanilpyruvic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanilpyruvic acid (VPA), a key intermediate in the metabolism of catecholamines, presents a multifaceted chemical profile owing to its unique combination of functional groups. This technical guide provides a comprehensive analysis of the chemical reactivity and functional group characteristics of this compound. It delves into the interplay of its α-keto acid, phenolic hydroxyl, and methoxy moieties, which collectively govern its stability, reactivity, and potential for chemical modifications. This document summarizes key spectroscopic data, explores characteristic reactions with detailed experimental insights, and situates its reactivity within its biological context. The information presented herein is intended to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and metabolic studies, facilitating further exploration of this compound as a biomarker and a synthetic precursor.

Chemical Structure and Functional Groups

This compound, systematically named 3-(4-hydroxy-3-methoxyphenyl)-2-oxopropanoic acid, is an aromatic α-keto acid.[1] Its molecular structure is characterized by three primary functional groups which dictate its chemical behavior:

-

α-Keto Acid Moiety: The presence of a carboxylic acid group adjacent to a ketone is the most reactive feature of the molecule. This arrangement is responsible for keto-enol tautomerism and susceptibility to decarboxylation, oxidation, and reduction reactions.

-

Phenolic Hydroxyl Group: The hydroxyl group attached to the aromatic ring imparts acidic properties and is a site for etherification, esterification, and oxidation reactions. Its position ortho to the methoxy group influences the electronic properties of the aromatic ring.

-

Methoxy Group: The methoxy group is a relatively stable ether linkage. As an electron-donating group, it influences the reactivity of the aromatic ring, directing electrophilic substitution to the positions ortho and para to it.

The interplay of these groups on the guaiacol (2-methoxyphenyl) core structure results in a molecule with a unique reactivity profile.

Spectroscopic and Physicochemical Properties

The structural features of this compound give rise to a distinct spectroscopic signature. While detailed spectral assignments for this compound are not extensively published, data from public repositories and analysis of its structural analogues provide valuable insights.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value/Description | Source |

| Molecular Formula | C₁₀H₁₀O₅ | [1] |

| Molecular Weight | 210.18 g/mol | [1] |

| Appearance | Solid | PubChem |

| ¹³C NMR Spectroscopy | Data available | PubChem |

| GC-MS | Major fragments observed at m/z 137, 164, 210. | [1] |

| IR Spectroscopy | Vapor phase IR spectrum available. | [1] |

Note: Detailed, interpreted spectroscopic data for this compound is limited in publicly accessible literature. The information provided is based on available database entries.

Chemical Reactivity and Characteristic Reactions

The reactivity of this compound is a composite of the individual reactivities of its functional groups, which can also influence one another.

Reactions of the α-Keto Acid Moiety

The α-keto acid functionality is the most dynamic center for chemical transformations.

Similar to other α-keto acids, this compound can exist in equilibrium with its enol tautomer. This equilibrium is solvent-dependent. In aqueous solutions, the keto form is generally favored, while in many aprotic organic solvents, the enol form can predominate. This tautomerism is crucial as the enol form is a key intermediate in certain reactions, such as enolate formation and α-halogenation.

Diagram: Keto-Enol Tautomerism of this compound

Caption: Equilibrium between the keto and enol forms of this compound.

α-keto acids are susceptible to decarboxylation, particularly upon heating. The presence of the β-carbonyl group facilitates the loss of carbon dioxide. This reaction can be promoted under acidic or basic conditions, or thermally. For instance, heating α-keto acids can lead to the formation of an aldehyde.

Experimental Insight: Decarboxylation of α-Keto Acids

-

Conditions: Heating the sodium salt of a carboxylic acid with soda lime (a mixture of NaOH and CaO) is a classic method for decarboxylation. For α-keto acids, milder conditions, such as heating in a suitable solvent, may suffice. The presence of a strong electron-withdrawing group on the α-carbon can facilitate decarboxylation upon heating.

-

Expected Product: Thermal decarboxylation of this compound would be expected to yield vanillin aldehyde (4-hydroxy-3-methoxybenzaldehyde).

The ketone and carboxylic acid functionalities can be reduced.

-

Reduction to Vanillactic Acid: The carbonyl group of the α-keto acid moiety can be selectively reduced to a hydroxyl group to form vanillactic acid (3-(4-hydroxy-3-methoxyphenyl)-2-hydroxypropanoic acid). This is a key metabolic transformation. In a laboratory setting, this can be achieved using selective reducing agents like sodium borohydride (NaBH₄).

-

Reduction to Amino Acid: Reductive amination of the α-keto acid can yield the corresponding amino acid, 3-methoxy-4-hydroxyphenylalanine.

Experimental Protocol: General Procedure for the Reduction of an α-Keto Acid to an α-Hydroxy Acid

-

Dissolution: Dissolve the α-keto acid (1 equivalent) in a suitable solvent, such as methanol or a mixture of methanol and water.

-

Cooling: Cool the solution in an ice bath to 0-5 °C.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (typically 1-2 equivalents) portion-wise to the cooled solution, maintaining the temperature below 10 °C.

-

Reaction Monitoring: Stir the reaction mixture at low temperature for a specified period (e.g., 1-3 hours) and monitor the progress by thin-layer chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow addition of an acid (e.g., dilute HCl) until the effervescence ceases.

-

Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

The α-keto acid can undergo oxidative decarboxylation. Strong oxidizing agents can cleave the bond between the carbonyl carbons, leading to the formation of vanillic acid.

Reactions of the Phenolic Hydroxyl and Methoxy Groups

The guaiacol moiety also participates in characteristic reactions.

-

Etherification and Esterification: The phenolic hydroxyl group can be readily converted to an ether or an ester under appropriate conditions (e.g., Williamson ether synthesis or reaction with an acyl chloride/anhydride in the presence of a base).

-

Electrophilic Aromatic Substitution: The aromatic ring is activated towards electrophilic substitution by the electron-donating hydroxyl and methoxy groups. The primary sites for substitution are the positions ortho and para to the strongly activating hydroxyl group.

Role in Biological Pathways

This compound is a metabolite in the catabolism of catecholamines, such as dopamine. In this pathway, dopamine is metabolized to 3-methoxytyramine, which is then oxidatively deaminated to form homovanillic acid (HVA). This compound is an intermediate in an alternative pathway. It can be subsequently reduced to vanillactic acid.

Diagram: Simplified Dopamine Metabolism Involving this compound

Caption: A simplified metabolic pathway showing the formation and fate of this compound.

Conclusion

This compound is a molecule of significant interest due to its presence in biological systems and its versatile chemical nature. The α-keto acid moiety confers a high degree of reactivity, allowing for transformations such as decarboxylation, reduction, and oxidation. The phenolic and methoxy groups on the aromatic ring further modulate its properties and provide additional sites for chemical modification. A thorough understanding of the interplay of these functional groups is essential for researchers aiming to synthesize derivatives of this compound for drug development, utilize it as a biomarker for metabolic disorders, or explore its role in biochemical pathways. Further research is warranted to fully elucidate detailed reaction mechanisms, kinetics, and to expand the library of its derivatives for pharmacological screening.

References

Vanilpyruvic Acid: A Historical and Technical Overview for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the discovery, historical research, and experimental analysis of vanilpyruvic acid.

Introduction

This compound (VPA), chemically known as 3-(4-hydroxy-3-methoxyphenyl)-2-oxopropanoic acid, is a keto acid that has garnered scientific interest primarily due to its association with inborn errors of metabolism. Though not as widely known as other keto acids, its presence and concentration in biological fluids serve as a crucial biomarker for specific metabolic disorders, most notably Aromatic L-amino acid decarboxylase (AADC) deficiency. This technical guide provides a comprehensive overview of the historical context of this compound's discovery, the evolution of its analytical detection, and detailed experimental protocols relevant to its study.

Historical Perspective and Discovery

While a singular, definitive "discovery" paper for the initial synthesis of this compound is not readily apparent in historical literature, its identification and the subsequent research are intrinsically linked to the study of metabolic pathways and the development of analytical techniques for detecting phenolic and keto acids in biological samples.

The early 20th century saw the development of key colorimetric reagents that laid the groundwork for the detection of compounds like this compound. The Folin-Denis reagent , introduced by Otto Folin and Willey Glover Denis in 1912, was a phosphotungstic-phosphomolybdic acid reagent used for the estimation of phenols[1]. This was later modified into the Folin-Ciocalteu reagent , which became a staple in biochemical analysis for total phenols[2][3][4][5][6][7][8]. Another significant development was the Gibbs reagent (2,6-dichloroquinone-4-chloroimide), described by H. D. Gibbs in 1927, which reacts with phenols to produce a characteristic indophenol color, allowing for their detection[9][10][11][12][13]. These early methods, while not specific for this compound, were crucial for the broader analysis of phenolic compounds in urine and other biological fluids.

The advent of paper chromatography in the mid-20th century provided a more sophisticated method for separating and identifying individual phenolic acids in urine, advancing the study of metabolic products[14][15][16][17].

This compound's clinical significance came into sharp focus with the characterization of Aromatic L-amino acid decarboxylase (AADC) deficiency , a rare genetic disorder affecting neurotransmitter synthesis. Studies of patients with AADC deficiency revealed elevated levels of this compound and related metabolites in their urine[18][19][20]. This discovery established this compound as a key biomarker for this debilitating disease.

Physicochemical Properties and Synthesis

This compound is a solid at room temperature and possesses the characteristic functional groups of a phenol, a ketone, and a carboxylic acid. Its molecular formula is C₁₀H₁₀O₅, and its molecular weight is 210.19 g/mol [21].

While the original synthesis protocol is not available, a modern approach to synthesizing 3-aryl-2-hydroxy propanoic acid derivatives, which are structurally related to this compound, involves the regioselective ring-opening of an epoxide with a Grignard reagent[22]. A plausible synthetic route for this compound could be adapted from established methods for preparing phenylpyruvic acid.

Experimental Protocols

Historical Colorimetric Methods for Phenolic Acid Detection

These methods, while lacking specificity for this compound, represent the foundational techniques for the analysis of phenolic compounds.

1. Folin-Ciocalteu Method for Total Phenols

-

Principle: The Folin-Ciocalteu reagent contains a mixture of phosphomolybdate and phosphotungstate. In an alkaline environment, phenolic compounds reduce this reagent, resulting in a blue-colored complex that can be quantified spectrophotometrically[2][3][23][5][6][7][8].

-

Reagents:

-

Folin-Ciocalteu reagent

-

Sodium carbonate solution (e.g., 7.5% w/v)

-

Gallic acid standard solutions (for calibration)

-

-

Procedure:

-

To a sample solution (e.g., 1 mL of diluted urine extract), add 5 mL of a diluted Folin-Ciocalteu reagent (e.g., 1:10 with distilled water).

-

Mix well and allow the reaction to proceed for 3-8 minutes.

-

Add 4 mL of the sodium carbonate solution to make the mixture alkaline.

-

Incubate at room temperature for a set time (e.g., 1-2 hours).

-

Measure the absorbance at a specific wavelength (e.g., 740-765 nm) using a spectrophotometer.

-

Quantify the total phenolic content by comparing the absorbance to a calibration curve prepared with a known standard like gallic acid[5].

-

2. Gibbs Method for Phenol Detection

-

Principle: The Gibbs reagent (2,6-dichloroquinone-4-chloroimide) reacts with phenols, particularly those with an unsubstituted para-position, in an alkaline solution to form a blue indophenol dye[9][10][11][12][13].

-

Reagents:

-

Gibbs reagent solution (freshly prepared)

-

Alkaline buffer solution (e.g., borate buffer, pH ~9-10)

-

-

Procedure:

-

To the sample solution containing the phenolic compound, add the alkaline buffer to adjust the pH.

-

Add a small amount of the Gibbs reagent solution.

-

The development of a blue color indicates the presence of a phenol. The intensity of the color is proportional to the concentration of the phenol.

-

Modern Chromatographic Analysis of this compound

Modern analysis of this compound and other urinary organic acids typically employs gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Urine Sample Preparation and Analysis by GC-MS for Organic Acids (including this compound)

-

Principle: Organic acids are extracted from urine, derivatized to make them volatile, and then separated and identified based on their mass spectra and retention times using GC-MS.

-

Protocol Outline:

-

Sample Collection: Collect a urine sample.

-

Extraction: Acidify the urine sample and perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Derivatization: Evaporate the organic solvent and derivatize the dried residue to convert the organic acids into volatile esters (e.g., using trimethylsilylation).

-

GC-MS Analysis: Inject the derivatized sample into a GC-MS system. The compounds are separated on a capillary column and detected by the mass spectrometer. Identification of this compound is confirmed by its characteristic mass spectrum and retention time compared to a standard.

-

Quantitative Data

The following table summarizes quantitative data for vanillactic acid (VLA), a precursor to this compound, and vanillylmandelic acid (VMA), a related catecholamine metabolite, in urine from AADC deficient patients and non-AADC controls. This data highlights the significant metabolic disturbance in AADC deficiency.

| Metabolite | Group | Mean Concentration (mmol/mol creatinine) | Standard Deviation | Range |

| Vanillactic Acid (VLA) | Non-AADC Controls (n=10,095) | 0.3 | 1.18 | 0-57.79 |

| AADC Deficient Patients (n=14) | 10.24 | 11.58 | 0.37-33.06 | |

| Vanillylmandelic Acid (VMA) | Non-AADC Controls (n=10,095) | 5.59 | 3.87 | 0.04-60.62 |

| AADC Deficient Patients (n=14) | 0.45 | 0.29 | 0.11-1.27 | |

| VLA/VMA Ratio | Non-AADC Controls | 0.07 | 0.37 | 0.0-23.24 |

| AADC Deficient Patients | 23.16 | 22.83 | 0.97-74.1 |

Data from Opladen, T., et al. (2020).[24]

Signaling and Metabolic Pathways

This compound is a metabolite in the catecholamine pathway. In AADC deficiency, the enzyme Aromatic L-amino acid decarboxylase is deficient, leading to a blockage in the conversion of L-DOPA to dopamine and 5-HTP to serotonin. This results in the accumulation of upstream metabolites and their alternative breakdown products, including this compound.

Conclusion

This compound, while perhaps not a widely known compound, plays a critical role as a biomarker in the diagnosis of AADC deficiency. Its history is intertwined with the development of analytical chemistry techniques for the detection of phenolic and keto acids. While early colorimetric methods provided the first means to assess such compounds in biological fluids, modern chromatographic techniques like GC-MS and LC-MS offer the specificity and sensitivity required for accurate clinical diagnosis and research. The study of this compound and its metabolic context continues to be of high importance for understanding the pathophysiology of certain inborn errors of metabolism and for the development of diagnostic and therapeutic strategies.

References

- 1. Folin, O. and Denis, W. (1912) On Phosphotungstic-Phosphomolybdic Compounds as Color Reagents. Journal of Biological Chemistry, 12, 239-243. - References - Scientific Research Publishing [scirp.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Folin–Ciocalteu reagent - Wikipedia [en.wikipedia.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. El método de Denis-Folin [taninos.tripod.com]

- 6. itwreagents.com [itwreagents.com]

- 7. piochemstore.com [piochemstore.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Colour reaction of phenols with the gibbs reagent. The reaction mechanism and decomposition and stabilisation of the reagent | Semantic Scholar [semanticscholar.org]

- 13. Gibbs Reagent [drugfuture.com]

- 14. The identification and determination of some phenolic acids in urine using two-dimensional paper chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The phenolic acids of human urine; paper chromatography of phenolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Techniques for the paper chromatography of urinary phenolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. [Evaluation of urinary phenolic steroids by paper chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Clinical Features in Aromatic L-Amino Acid Decarboxylase (AADC) Deficiency: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. nvkc.nl [nvkc.nl]

- 20. Aromatic l-aminoacid decarboxylase deficiency: unusual neonatal presentation and additional findings in organic acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pharmaffiliates.com [pharmaffiliates.com]

- 22. US20160102042A1 - A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds - Google Patents [patents.google.com]

- 23. The Chemistry Behind the Folin–Ciocalteu Method for the Estimation of (Poly)phenol Content in Food: Total Phenolic Intake in a Mediterranean Dietary Pattern - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Semi-quantitative detection of a vanillactic acid/vanillylmandelic acid ratio in urine is a reliable diagnostic marker for aromatic L-amino acid decarboxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

Vanilpyruvic Acid: A Technical Guide to Commercial Suppliers and Purity Assessment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanilpyruvic acid (VPA), a phenolic ketone, is a metabolite of interest in various biomedical research fields, including studies on phenylketonuria and oxidative stress. As a crucial reagent, the purity of commercially available this compound is paramount for the accuracy and reproducibility of experimental results. This technical guide provides an in-depth overview of commercial suppliers, their stated purities, and detailed methodologies for the independent verification of purity using modern analytical techniques.

Commercial Suppliers and Stated Purity

The availability and purity of this compound can vary among suppliers. Researchers should carefully consider the stated purity and the analytical methods used for its determination. Below is a summary of some commercial suppliers and their typically offered purities.

| Supplier | Stated Purity | Analytical Method(s) Cited |

| Sigma-Aldrich | ≥95% | Not specified on general product pages |

| GlpBio | >98.00% | HPLC, NMR, Ms |

| MedChemExpress | Not specified | Not specified |

| TargetMol | >98% | HPLC, NMR, LC-MS |

Note: This table is not exhaustive and researchers are encouraged to contact suppliers directly for the most up-to-date product specifications and certificates of analysis.

Experimental Protocols for Purity Determination

Independent verification of the purity of this compound is a critical step in ensuring the quality of experimental data. The following are detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for assessing the purity of non-volatile and thermally unstable compounds like this compound.

Methodology:

-

Instrumentation: A standard HPLC or UHPLC system equipped with a UV detector is suitable.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

-

Mobile Phase: A gradient elution is typically employed.

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile with 0.1% formic acid

-

-

Gradient Program:

-

0-5 min: 95% A, 5% B

-

5-25 min: Linear gradient to 50% A, 50% B

-

25-30 min: Hold at 50% A, 50% B

-

30-35 min: Return to initial conditions (95% A, 5% B)

-

35-40 min: Equilibration

-

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV detection at 280 nm.

-

Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in the mobile phase (initial conditions). Dilute as necessary to fall within the linear range of the detector.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can be used to assess the purity of a compound by identifying and quantifying impurities.

Methodology:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated methanol (CD3OD) can be used.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of the deuterated solvent.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

The presence of unexpected signals may indicate impurities. Integration of the impurity signals relative to the main compound signals can provide a semi-quantitative measure of purity.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

This can help in confirming the structure and identifying carbon-containing impurities.

-

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a highly sensitive technique for identifying and quantifying impurities.

Methodology:

-

Instrumentation: An LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap), is ideal.

-

Chromatography: Utilize the HPLC conditions described above. The use of formic acid in the mobile phase makes it compatible with electrospray ionization (ESI).

-

Ionization: Electrospray ionization (ESI) in negative ion mode is typically suitable for acidic compounds like this compound.

-

Mass Analysis:

-

Acquire full scan mass spectra to detect the [M-H]⁻ ion of this compound (expected m/z ~209.04) and any potential impurities.

-

Tandem mass spectrometry (MS/MS) can be used to fragment the parent ions and aid in the structural identification of impurities.

-

Visualizations

Workflow for Purity Assessment of Commercial this compound

Methodological & Application

Application Note & Protocol: Preparation of Vanilpyruvic Acid Standards for HPLC Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanilpyruvic acid is a key metabolite in the catecholamine pathway and serves as a precursor to vanillactic acid.[1][2] Accurate quantification of this compound is crucial in various research areas, including the study of metabolic disorders and neurological diseases.[3] High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the precise determination of this compound concentrations in biological and pharmaceutical samples. The preparation of accurate and stable standard solutions is a critical prerequisite for the development of reliable and reproducible HPLC methods.

This document provides a detailed protocol for the preparation of this compound standard solutions for use in HPLC analysis. It includes information on solvent selection, stability, storage conditions, and a representative HPLC method for analysis.

Materials and Reagents

-

This compound (analytical standard grade)

-

Dimethyl sulfoxide (DMSO), HPLC grade

-

Methanol, HPLC grade

-

Acetonitrile, HPLC grade

-

Water, HPLC grade or ultrapure

-

Formic acid, LC-MS grade

-

Analytical balance

-

Volumetric flasks (Class A)

-

Pipettes (calibrated)

-

Autosampler vials

-

Ultrasonic bath

-

Vortex mixer

Standard Preparation Protocol

Stock Solution Preparation (1 mg/mL)

-

Accurately weigh approximately 10 mg of this compound standard powder using an analytical balance.

-

Transfer the weighed powder into a 10 mL Class A volumetric flask.

-

Add approximately 7 mL of DMSO to the volumetric flask.

-

Gently swirl the flask to dissolve the powder. If necessary, use an ultrasonic bath for a short period to ensure complete dissolution.[1]

-

Once dissolved, allow the solution to return to room temperature.

-

Make up the volume to the 10 mL mark with DMSO.

-

Cap the flask and invert it several times to ensure homogeneity. This is the Stock Solution (1 mg/mL) .

Intermediate and Working Standard Preparation

Prepare a series of working standard solutions by serially diluting the stock solution with a suitable diluent. The diluent should be compatible with the HPLC mobile phase; a mixture of mobile phase A and B (e.g., 50:50 v/v) is often a good choice.

Table 1: Preparation of Working Standard Solutions

| Standard Level | Concentration (µg/mL) | Volume of Stock/Intermediate Solution | Final Volume (mL) | Diluent |

| Intermediate | 100 | 1 mL of 1 mg/mL Stock | 10 | Mobile Phase |

| Working Std 1 | 1 | 100 µL of Intermediate | 10 | Mobile Phase |

| Working Std 2 | 5 | 500 µL of Intermediate | 10 | Mobile Phase |

| Working Std 3 | 10 | 1 mL of Intermediate | 10 | Mobile Phase |

| Working Std 4 | 25 | 2.5 mL of Intermediate | 10 | Mobile Phase |

| Working Std 5 | 50 | 5 mL of Intermediate | 10 | Mobile Phase |

| Working Std 6 | 100 | 10 mL of Intermediate | 10 | Mobile Phase |

Note: The concentration range should be adjusted based on the expected concentration of the analyte in the samples and the sensitivity of the instrument.

Stability and Storage of Standard Solutions

Proper storage of standard solutions is crucial to maintain their integrity and ensure accurate results.

Table 2: Storage and Stability of this compound Solutions

| Solution Type | Storage Temperature | Stability | Recommendations |

| Solid Powder | -20°C | Up to 3 years[2][4] | Store in a desiccator. |

| Stock Solution (in DMSO) | -80°C | Up to 6 months[1] | Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.[1] |

| Stock Solution (in DMSO) | -20°C | Up to 1 month[1] | Aliquot into smaller volumes. |

| Working Standards | 2-8°C | Prepare fresh daily | For optimal results, prepare from the stock solution on the day of analysis. |

HPLC Analysis Protocol (Representative Method)

This section provides a starting point for the HPLC analysis of this compound. Method optimization and validation are essential for specific applications. The following conditions are based on methods for structurally similar compounds like phenylpyruvic acid.[5][6]

Table 3: Representative HPLC Parameters

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient Elution | 0-2 min: 5% B; 2-10 min: 5% to 95% B; 10-12 min: 95% B; 12-12.1 min: 95% to 5% B; 12.1-15 min: 5% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 280 nm (based on the chromophore and similarity to phenylpyruvic acid which has a λmax of 289 nm[7]) |

Visualized Workflow and Pathways

Experimental Workflow for Standard Preparation

The following diagram illustrates the key steps in the preparation of this compound standards for HPLC analysis.

Caption: Workflow for this compound Standard Preparation and HPLC Analysis.

Conclusion

This application note provides a comprehensive and detailed protocol for the preparation of this compound standards for HPLC analysis. Adherence to these guidelines for solvent selection, preparation of stock and working solutions, and proper storage will contribute to the generation of accurate, reliable, and reproducible analytical data. The provided HPLC method serves as a solid starting point for method development and validation in your specific research context.

References

- 1. glpbio.com [glpbio.com]

- 2. This compound | Biochemical reagent | TargetMol [targetmol.com]

- 3. This compound | C10H10O5 | CID 14124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Nordic Biosite [nordicbiosite.com]

- 5. Separation of Phenylpyruvic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

Application Notes and Protocols for the Quantitative Analysis of Vanilpyruvic Acid in Urine Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanilpyruvic acid (VPA) is a keto acid that can be found in urine and is a metabolite of L-DOPA. Its quantitative analysis in urine is of significant interest in clinical and research settings, particularly in the study of certain metabolic disorders. Elevated levels of this compound and other related metabolites can be indicative of specific enzymatic defects. This document provides detailed application notes and protocols for the quantitative analysis of this compound in human urine samples using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Metabolic Pathway of Phenylalanine and Formation of this compound

This compound is formed as a downstream metabolite in the phenylalanine metabolic pathway. A simplified representation of this pathway, highlighting the formation of related phenylketones, is crucial for understanding the biochemical basis of its detection.

Caption: Phenylalanine metabolism and this compound formation.

Quantitative Data Summary

The concentration of this compound in urine can vary significantly depending on the individual's metabolic state. The following table summarizes typical quantitative data for related metabolites, which can be used for comparative purposes. Data for this compound specifically is less commonly reported in healthy individuals.

| Analyte | Method | Matrix | Normal Range | Pathological Range (Condition) | Reference |

| Phenylpyruvic Acid | LC-MS/MS | Urine | 0.009-5 µM | Significantly elevated (Phenylketonuria) | [1] |

| Homovanillic Acid (HVA) | LC-MS/MS | Urine | 4.61–830 µmol/L | Elevated (Neuroblastoma) | [2] |

| Vanillylmandelic Acid (VMA) | LC-MS/MS | Urine | 4.44–800 µmol/L | Elevated (Neuroblastoma) | [2] |

| Vanillactic Acid (VLA) | GC-MS | Urine | Mean: 0.3 mmol/mol creatinine | Mean: 10.24 mmol/mol creatinine (AADC deficiency) | [3] |

Experimental Protocols

Sample Collection and Handling

Proper sample collection and handling are critical for accurate quantitative analysis.

-

Collection: Collect a random or 24-hour urine specimen in a sterile, preservative-free container.

-

Storage: For short-term storage (up to 24 hours), keep the sample at 4°C. For long-term storage, freeze the sample at -20°C or ideally at -80°C to maintain metabolite stability.[4][5][6] Avoid multiple freeze-thaw cycles.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This method involves derivatization of this compound to a fluorescent compound, allowing for sensitive detection.

Sample Preparation Workflow

Caption: HPLC sample preparation workflow.

Protocol:

-

Sample Preparation:

-

Thaw frozen urine samples at room temperature.

-

Centrifuge at 2,000 x g for 5 minutes to remove any particulate matter.

-

To 1 mL of the supernatant, add an appropriate internal standard (e.g., a structurally similar keto acid).

-

Acidify the urine to pH 1-2 with HCl.

-

Perform liquid-liquid extraction with 3 mL of ethyl acetate. Vortex for 1 minute and centrifuge at 2,000 x g for 5 minutes.

-

Transfer the organic layer to a clean tube and repeat the extraction.

-

Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen.

-

-

Derivatization:

-

Reconstitute the dried extract in 100 µL of a derivatizing agent solution (e.g., 4'-hydrazino-2-stilbazole in aqueous methanol to form a fluorescent hydrazone).[7]

-

Incubate the mixture as required by the derivatization protocol (e.g., 60°C for 30 minutes).

-

-

HPLC-FLD Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with a constant concentration of a buffer (e.g., 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Fluorescence Detection: Set the excitation and emission wavelengths appropriate for the chosen derivative.

-

Quantification: Create a calibration curve using standards of known concentrations.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Derivatization is necessary to make this compound suitable for GC analysis.

Sample Preparation and Derivatization Workflow

Caption: GC-MS sample preparation workflow.

Protocol:

-

Sample Preparation and Extraction:

-

Follow the same initial sample preparation and extraction steps as for the HPLC method.[8]

-

An internal standard (e.g., a deuterated analog or a structurally similar compound not present in urine) should be added before extraction.

-

-

Derivatization:

-

Oximation: To protect the keto group, add a solution of hydroxylamine in pyridine to the dried extract and incubate (e.g., at 60°C for 30 minutes).[8]

-

Silylation: Evaporate the pyridine and add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Incubate at a higher temperature (e.g., 70°C for 1 hour) to form trimethylsilyl (TMS) derivatives.[8][9]

-

-

GC-MS Analysis:

-

GC Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C).

-

Injector: Splitless injection at a high temperature (e.g., 250°C).

-

Mass Spectrometer: Operate in electron ionization (EI) mode with a full scan or selected ion monitoring (SIM) for higher sensitivity and specificity.

-

Quantification: Use the peak area ratio of the analyte to the internal standard and a calibration curve.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity and often requires minimal sample preparation.

Sample Preparation Workflow

Caption: LC-MS/MS sample preparation workflow.

Protocol:

-

Sample Preparation:

-

Thaw and centrifuge the urine sample as described previously.

-

Take an aliquot of the supernatant (e.g., 50 µL) and add an equal volume of an internal standard solution (e.g., a stable isotope-labeled this compound).

-

Dilute the sample with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Filter the diluted sample through a 0.22 µm filter before injection.

-

-

LC-MS/MS Analysis:

-

LC Column: A C18 or phenyl-hexyl reverse-phase column suitable for polar compounds.

-

Mobile Phase: A gradient elution using water and methanol or acetonitrile, both containing a small amount of an acid (e.g., 0.1% formic acid) to improve ionization.[1]

-

Flow Rate: A typical flow rate for a standard bore column would be 0.4-0.6 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in electrospray ionization (ESI) negative ion mode is often suitable for organic acids.

-

MRM Transitions: Develop and optimize Multiple Reaction Monitoring (MRM) transitions for this compound and the internal standard. This involves selecting the precursor ion and a specific product ion for each compound.

-

Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

-

Method Validation

All analytical methods should be validated to ensure reliability and accuracy. Key validation parameters include:

-

Linearity and Range: The concentration range over which the method is accurate and precise.[10][11]

-

Accuracy: The closeness of the measured value to the true value, often assessed by spike and recovery experiments.[10][11]

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[10][11]

-

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[10][11]

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

-

Stability: The stability of the analyte in the matrix under different storage conditions.[4][5][6]

Validation Parameters Summary

| Parameter | HPLC-FLD | GC-MS | LC-MS/MS |